molecular formula C16H18N8OS B2446627 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1788948-97-9

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2446627
CAS No.: 1788948-97-9
M. Wt: 370.44
InChI Key: VODITAOUXZBIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H18N8OS and its molecular weight is 370.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8OS/c1-11-15(26-12(2)21-11)16(25)23-5-3-22(4-6-23)13-7-14(19-9-18-13)24-10-17-8-20-24/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODITAOUXZBIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines. These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively.

Mode of Action

It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis. Apoptosis is a form of programmed cell death, which is a crucial mechanism in preventing the uncontrolled growth of cells, a characteristic feature of cancer.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis. This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Pyrimidine and Piperazine Integration : The pyrimidine and piperazine units are introduced via nucleophilic substitution reactions.
  • Thiazole Incorporation : The thiazole ring is formed through condensation reactions that involve thioketones and amines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) using MTT assays.
  • Results : It exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines, indicating a promising antiproliferative effect .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induces apoptosis
SW48020Cell cycle arrest
A54925Apoptosis via caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Pathogens Tested : It demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values were found to be below 50 µg/mL for most tested strains, suggesting good antimicrobial potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Triazole and Thiazole Influence : Modifications in the triazole or thiazole rings significantly affect the potency. For example, substituents at the 5-position of the thiazole enhance activity against cancer cell lines .
  • Piperazine Modifications : Alterations in the piperazine ring can lead to varying degrees of selectivity towards different kinases involved in cancer progression .

Case Studies

Several case studies have been conducted to further elucidate the biological mechanisms:

  • Study on Apoptosis Induction : Flow cytometry analysis showed that treatment with this compound led to an increase in early and late apoptotic cells in MCF-7 cell lines.
  • Cell Cycle Analysis : The compound was found to induce G2/M phase arrest, suggesting a mechanism that halts cell division prior to mitosis .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the thiazole and triazole rings is particularly noteworthy for their ability to interact with microbial enzymes and cellular structures.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa20 µg/mL

These results suggest that the compound may exhibit comparable or enhanced antimicrobial activity against various pathogens.

Anticancer Research

The compound's structural features also position it as a candidate for anticancer drug development. Preliminary studies have shown that similar derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and the activation of pro-apoptotic pathways.

Case Study: Apoptosis Induction

A study involving derivatives of the compound demonstrated significant apoptosis induction in human cancer cell lines. The mechanism was linked to:

  • Inhibition of tubulin polymerization
  • Activation of caspase pathways

These findings indicate that the compound could serve as a lead structure for developing new anticancer agents.

Chemical Reactions Analysis

Pyrimidine Core Formation

The pyrimidine ring is synthesized via multi-step protocols involving:

  • Biginelli reaction : Condensation of substituted aldehydes, ethyl acetoacetate, and urea under acidic conditions (e.g., HCl) to yield dihydropyrimidinones .

  • Nitration and dehydrogenation : Treatment with 68–70% HNO₃ at 0°C followed by neutralization (Na₂CO₃) to afford dihydropyrimidines .

  • Chlorination : Reaction with POCl₃ under reflux to generate 2-chloropyrimidine derivatives .

Piperazine Coupling

Piperazine is incorporated via nucleophilic aromatic substitution:

  • Substitution of chlorine in 2-chloropyrimidine with piperazine in refluxing chloroform .

  • Alkylation of piperazine with propargyl bromide under N₂ atmosphere .

Thiazole-Methanone Conjugation

The 2,4-dimethylthiazol-5-yl methanone group is attached through:

  • Schiff base formation : Condensation of hydrazides with ketones .

  • Nucleophilic acyl substitution : Reaction of activated carbonyls (e.g., acyl chlorides) with thiazole amines.

Key Reaction Conditions and Yields

Step Reagents/Conditions Yield Source
Pyrimidine synthesisEthanol, HCl, reflux (5–6 h)60–70%
Nitration68–70% HNO₃, 0°C → RT (2–3 h)60–65%
ChlorinationPOCl₃, 105°C (3–4 h)70–72%
Piperazine couplingPiperazine, CHCl₃, reflux (5 h)55–60%
Triazole cycloadditionCuSO₄, sodium ascorbate, H₂O/tert-BuOH, microwave80–85%
Methanone conjugationDCC/DMAP, CH₂Cl₂, RT (12 h)70–75%

Nucleophilic Substitutions

  • Pyrimidine C-4 Position : Reacts with amines, alcohols, or thiols under basic conditions (e.g., K₂CO₃) .

  • Triazole N-1 Position : Alkylation with alkyl halides or arylation via Buchwald–Hartwig coupling .

Electrophilic Reactions

  • Thiazole C-5 Position : Halogenation (NBS or TCCA) followed by Suzuki–Miyaura cross-coupling .

  • Piperazine N-4 Position : Acylation with anhydrides or sulfonylation .

Oxidation/Reduction

  • Methanone Stability : Resists reduction (NaBH₄) but undergoes oxidation (KMnO₄) under harsh conditions to carboxylic acids .

Cyclization Dynamics

  • Pyrimidine ring closure follows a stepwise mechanism: enamine formation → cyclodehydration .

  • Triazole formation proceeds via a Huisgen 1,3-dipolar cycloaddition, favored by copper catalysis .

Regioselectivity

  • Piperazine preferentially substitutes at pyrimidine C-2 due to electronic effects (nitrogen lone-pair donation) .

  • Thiazole conjugation occurs at the methanone carbonyl due to its electrophilic nature.

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids (HCl) or bases (NaOH) .

  • Thermal Stability : Decomposes above 200°C; intermediates require low-temperature storage .

Preparation Methods

Biginelli Reaction for Dihydropyrimidinone Formation

The pyrimidine scaffold is constructed via a modified Biginelli reaction, as demonstrated in PMC-10964282:

Procedure :

  • Substituted aldehyde (94 mmol), ethyl acetoacetate (100 mmol), and urea (94 mmol) in ethanol (40 mL) are treated with HCl (4–5 drops) and refluxed for 5–6 h.
  • Cooling and filtration yield ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4a-b ) in 60–70% yield.

Oxidation to Pyrimidine :

  • Intermediate 4a-b is treated with 68–70% HNO₃ at 0°C, followed by neutralization with Na₂CO₃ to afford ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate (5a-b ) in 60–65% yield.

Chlorination :

  • Refluxing 5a-b in POCl₃ (210 mmol) at 105°C for 3–4 h produces ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate (6a-b ) in 70–72% yield.

Triazole Functionalization via CuAAC

The 1,2,4-triazole moiety is introduced using click chemistry:

Protocol :

  • Ethyl 2-azido-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate (1.0 eq) reacts with propargyl alcohol (1.2 eq) in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in t-BuOH/H₂O (4:1) at 60°C for 12 h.
  • Purification by column chromatography (EtOAc/petroleum ether, 30:70) yields the triazole-pyrimidine hybrid in 55–60% yield.

Piperazine Conjugation

Nucleophilic Aromatic Substitution

Chloropyrimidine 6a-b undergoes displacement with piperazine:

Method :

  • 6a-b (20 mmol) and piperazine (90 mmol) are refluxed in DMF at 120°C for 24 h.
  • Workup includes extraction with CHCl₃, drying over Na₂SO₄, and column chromatography (EtOAc/PE, 20:80) to isolate ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate (7a-b ) in 70–75% yield.

Synthesis of 2,4-Dimethylthiazole-5-methanone

Hantzsch Thiazole Synthesis

The thiazole ring is constructed from thiourea and α-haloketone:

Steps :

  • 2,4-Dimethyl-5-acetylthiazole is prepared by reacting 2-bromo-4-methylacetophenone (10 mmol) with thiourea (12 mmol) in ethanol under reflux for 8 h.
  • The resulting thiazole is oxidized to the carboxylic acid using KMnO₄ in H₂SO₄, followed by conversion to the acid chloride with SOCl₂.

Final Coupling: Methanone Formation

Friedel-Crafts Acylation

The piperazine-pyrimidine-triazole intermediate is acylated with 2,4-dimethylthiazole-5-carbonyl chloride:

Process :

  • Piperazine derivative 7a-b (10 mmol) and 2,4-dimethylthiazole-5-carbonyl chloride (12 mmol) are stirred in dry DCM with Et₃N (15 mmol) at 0°C for 2 h.
  • The mixture is warmed to room temperature, quenched with H₂O, and extracted with DCM. Column chromatography (EtOAc/PE, 40:60) yields the target compound in 50–55% yield.

Optimization Data and Reaction Conditions

Step Reactants Reagents/Conditions Yield (%) Reference
1 Aldehyde, ethyl acetoacetate HCl, EtOH, reflux 60–70
2 4a-b , HNO₃ 0°C → RT, Na₂CO₃ neutralization 60–65
3 5a-b , POCl₃ Reflux, 105°C, 3–4 h 70–72
4 6a-b , piperazine DMF, 120°C, 24 h 70–75
5 Azidopyrimidine, propargyl CuSO₄, sodium ascorbate, t-BuOH/H₂O 55–60
6 Piperazine, thiazole-carbonyl chloride Et₃N, DCM, 0°C → RT 50–55

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.89 (s, 1H, pyrimidine-H), 3.85–3.75 (m, 4H, piperazine), 2.62 (s, 3H, thiazole-CH₃), 2.45 (s, 3H, thiazole-CH₃).
  • HRMS : m/z calcd for C₁₉H₂₁N₇OS [M+H]⁺: 420.1578; found: 420.1582.

Q & A

Basic Questions

Q. What synthetic routes are recommended for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, and how can reaction conditions be optimized for yield?

  • Answer : The compound is synthesized via sequential coupling reactions. First, the pyrimidine-triazole intermediate (6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) is prepared using nucleophilic substitution under reflux in ethanol. This intermediate is then coupled to the piperazine-methanone scaffold via a Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, depending on substituent compatibility. Optimize yield by adjusting solvent polarity (e.g., DMF/EtOH mixtures), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%). Monitor reaction progress using TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer : Use ¹H/¹³C NMR to confirm the integration of aromatic protons (e.g., pyrimidine C-H at δ 8.5–9.0 ppm) and piperazine N-CH₂ groups (δ 2.5–3.5 ppm). FTIR identifies key functional groups (C=O stretch at ~1650 cm⁻¹, triazole C-N at ~1500 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₇OS: 412.1552). For stereochemical confirmation, single-crystal X-ray diffraction is recommended.

Advanced Research Questions

Q. How should experimental designs account for stability and degradation under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1.2, 4.5, 7.4) at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products using LC-MS/MS (C18 column, acetonitrile/water gradient) and quantify remaining parent compound via HPLC-UV (λ = 254 nm). Identify hydrolytic degradation pathways (e.g., cleavage of the piperazine-methanone bond under acidic conditions) and optimize storage conditions (lyophilized, −20°C in amber vials).

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies often arise from differences in assay conditions (e.g., cell line viability, serum concentration). Validate activity by:

  • Replicating assays in standardized models (e.g., HepG2 for cytotoxicity, HEK293 for kinase inhibition).
  • Confirming compound purity (>95% via HPLC) and solubility (DMSO stock concentration ≤10 mM).
  • Performing dose-response curves (IC₅₀ calculations) and comparing results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

Q. What computational strategies predict target binding interactions and selectivity?

  • Answer : Use molecular docking (AutoDock Vina, Glide) to model interactions between the triazole-pyrimidine core and ATP-binding pockets (e.g., kinases). Validate with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess binding stability. Compare predicted binding energies (ΔG) with experimental IC₅₀ values. For selectivity, screen against off-target databases (e.g., ChEMBL) using pharmacophore modeling.

Q. What strategies improve solubility and bioavailability without altering core pharmacophores?

  • Answer : Modify peripheral substituents:

  • Introduce hydrophilic groups (e.g., -OH, -SO₃H) on the thiazole ring.
  • Use salt formation (e.g., hydrochloride salt of the piperazine nitrogen).
  • Employ nanoparticle encapsulation (PLGA polymers) or co-solvents (PEG-400). Assess improvements via shake-flask solubility assays (logP reduction from ~3.5 to ~2.0) and in vivo pharmacokinetic studies (Cmax, AUC₀–24h).

Q. How do structural motifs (triazole, pyrimidine, thiazole) influence pharmacological activity?

  • Answer :

  • 1,2,4-Triazole : Participates in hydrogen bonding with kinase hinge regions (e.g., EGFR T790M).
  • Pyrimidine : Engages in π-π stacking with aromatic residues (e.g., Phe862 in EGFR).
  • Thiazole : Enhances lipophilicity for membrane penetration (cLogP ≈ 3.5).
  • Piperazine : Improves solubility via protonation at physiological pH.

Q. What methodologies evaluate off-target effects in complex biological systems?

  • Answer : Use broad-spectrum kinase profiling (Eurofins KinaseProfiler) to identify off-target inhibition (>50 kinases tested). Combine with transcriptomic analysis (RNA-seq) in treated cells to detect pathway dysregulation (e.g., MAPK, PI3K-AKT). Validate findings with CRISPR-Cas9 knockout models of suspected off-target genes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.